molecular formula C16H14N2OS B2371833 2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole CAS No. 336177-59-4

2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B2371833
CAS No.: 336177-59-4
M. Wt: 282.36
InChI Key: VJNZFSCJAMPOJF-UHFFFAOYSA-N
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Description

2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family.

Mechanism of Action

Target of Action

The primary targets of 2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole are phytopathogenic fungi, including Botrytis cinerea , Fusarium oxysporum , and Aspergillus spp. . These fungi are responsible for various plant diseases, significantly impacting agricultural productivity.

Mode of Action

The antifungal activity of the compound depends mainly on the side chains of the nucleus compound .

Biochemical Pathways

The compound affects the biochemical pathways of the target fungi, leading to their inhibitionIt’s worth noting that similar compounds have shown to affect the synthesis of essential components in the fungi, leading to their death .

Pharmacokinetics

The compound’s melting point is 203°c , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound exhibits significant antifungal activity against the target fungi. It has shown interesting activity against Botrytis cinerea , Fusarium oxysporum , and Aspergillus spp. . This leads to the inhibition of these fungi, thereby preventing the diseases they cause.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the fluorescence quenching of similar organic molecules has been found to be affected by various factors such as temperature, viscosity, solvent polarity, etc., of the surrounding medium . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzyl isothiocyanate, which is then reacted with hydrazine hydrate to yield the corresponding hydrazide. This hydrazide is subsequently cyclized with phenyl isothiocyanate in the presence of a base to form the desired oxadiazole .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed in industrial settings to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole can be compared with other oxadiazole derivatives:

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-12-7-9-13(10-8-12)11-20-16-18-17-15(19-16)14-5-3-2-4-6-14/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNZFSCJAMPOJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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